N'-[4-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide
CAS No.:
Cat. No.: VC15678085
Molecular Formula: C19H16N2O2S
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N2O2S |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C19H16N2O2S/c22-19(18-7-4-12-24-18)21-20-13-15-8-10-17(11-9-15)23-14-16-5-2-1-3-6-16/h1-13H,14H2,(H,21,22)/b20-13+ |
| Standard InChI Key | FFVGRIFNASHCKX-DEDYPNTBSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CS3 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CS3 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a planar hydrazone (–NH–N=C–) linkage connecting a 2-thiophenecarbohydrazide group to a 4-(benzyloxy)benzaldehyde-derived benzylidene moiety. The E-configuration of the imine bond is stabilized by conjugation with the aromatic systems . Key structural elements include:
-
Thiophene ring: A five-membered heterocycle with sulfur at position 1, contributing π-electron density.
-
Benzyloxy group: A phenylmethyl ether substituent at the para position of the benzylidene ring, enhancing lipophilicity.
-
Hydrazone bridge: A tautomerizable –NH–N=C– unit enabling coordination with metal ions .
Table 1: Molecular Properties of N'-[4-(Benzyloxy)benzylidene]-2-Thiophenecarbohydrazide
Spectroscopic and Crystallographic Data
While crystallographic data remains limited, computational models predict a coplanar arrangement of the thiophene and benzylidene rings, facilitating π-π stacking interactions . Infrared (IR) spectroscopy of analogous hydrazones reveals characteristic N–H (3200–3300 cm⁻¹) and C=O (1650–1680 cm⁻¹) stretches, with the imine C=N bond appearing near 1600 cm⁻¹.
Synthesis and Optimization Strategies
Conventional Condensation Route
The compound is synthesized via acid-catalyzed condensation between equimolar 4-(benzyloxy)benzaldehyde and 2-thiophenecarbohydrazide in refluxing ethanol or methanol .
Reaction Scheme:
Table 2: Synthesis Conditions and Yield
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | HCl (0.5–1.0 eq) | |
| Temperature | 78°C (reflux) | |
| Reaction Time | 4–6 hours | |
| Yield | 68–75% |
Purification and Characterization
Crude product is recrystallized from ethanol or ethyl acetate, yielding pale-yellow crystals. Purity is confirmed via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Mass spectrometry (MS) exhibits a molecular ion peak at m/z 336.4 [M+H]⁺, consistent with the molecular formula .
Chemical Reactivity and Functionalization
Metal Coordination Behavior
The hydrazone’s –NH–N=C– moiety acts as a bidentate ligand, coordinating transition metals (e.g., Cu²⁺, Ni²⁺) through the imine nitrogen and carbonyl oxygen. Resulting complexes exhibit altered electronic properties, with potential applications in catalysis and materials science .
Cyclization and Heterocycle Formation
Under acidic or basic conditions, the compound undergoes cyclocondensation with diketones or α,β-unsaturated carbonyls to form pyrazole, thiazole, or triazole derivatives. For example:
Applications in Material Science
Semiconductor and Optoelectronic Materials
The thiophene moiety’s electron-rich nature makes the compound a candidate for organic semiconductors. Theoretical calculations predict a HOMO-LUMO gap of 3.2–3.5 eV, suitable for photovoltaic applications .
Sensors and Detection Systems
Cu²⁺ complexes of this hydrazone show fluorescence quenching upon binding to anions (e.g., CN⁻), suggesting utility in chemosensors.
Challenges and Future Directions
Synthetic Optimization
-
Green Chemistry Approaches: Replace ethanol with ionic liquids or water-ethanol mixtures to improve sustainability.
-
Microwave Assistance: Reduce reaction time to <1 hour while maintaining yield .
Biological Profiling
-
In Vivo Toxicity: Assess acute and chronic toxicity in model organisms.
-
Target Identification: Screen against kinase, protease, and GPCR libraries to identify molecular targets.
Advanced Material Design
-
MOF Construction: Utilize the compound as a linker in metal-organic frameworks (MOFs) for gas storage or catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume